2-[3-Hydroxypropylamino]quinoline
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(quinolin-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C12H14N2O/c15-9-3-8-13-12-7-6-10-4-1-2-5-11(10)14-12/h1-2,4-7,15H,3,8-9H2,(H,13,14) |
InChI Key |
WTPSVPGTKRIMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCCCO |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including 2-[3-Hydroxypropylamino]quinoline. Quinoline compounds have been found effective against a range of viruses, such as:
- Human Immunodeficiency Virus (HIV)
- Zika Virus
- Herpes Simplex Virus
- Ebola Virus
These compounds often act by inhibiting viral replication or interfering with viral entry into host cells. The structural features of quinolines contribute significantly to their biological activity, making them valuable in developing antiviral therapies .
Anticancer Activity
2-[3-Hydroxypropylamino]quinoline has also been investigated for its anticancer properties. Compounds with a quinoline structure are known to exhibit:
- Topoisomerase Inhibition : This mechanism is crucial for cancer treatment as it interferes with DNA replication in cancer cells.
- Antiproliferative Effects : Studies indicate that quinoline derivatives can inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Study: Anticancer Activity Assessment
A study investigated the effects of 2-[3-Hydroxypropylamino]quinoline on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of quinolines are well-documented. 2-[3-Hydroxypropylamino]quinoline has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Additionally, its antifungal properties make it a candidate for treating fungal infections, particularly those resistant to conventional therapies .
Structural Modifications for Enhanced Activity
The versatility of quinoline derivatives allows for structural modifications that can enhance their biological activities. Researchers are exploring various synthetic pathways to create analogs of 2-[3-Hydroxypropylamino]quinoline that may possess improved potency or reduced toxicity. For instance, modifications at the amino group or the hydroxyl position can significantly influence the compound's pharmacological profile .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Hydroxyalkyl-Substituted Quinolines
- 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) (): Structural Differences: Shorter hydroxyethyl chain vs. hydroxypropyl chain; additional phenylmethyl group at the 2-position. Physical Properties: Melting point = 129–130°C; IR shows O-H stretch at 3179 cm⁻¹. Electronic Effects: The phenylmethyl group introduces steric bulk and electron-donating effects, altering NMR shifts (e.g., 2-CH2 at δ 4.42) compared to the amino group in 2-[3-hydroxypropylamino]quinoline. Bioactivity: Not explicitly stated, but the hydroxyethyl group may reduce lipophilicity compared to longer alkyl chains .
- 2-(2-Hydroxyprop-2-enyl)quinoline (): Structural Differences: Unsaturated hydroxyprop-2-enyl group vs. saturated hydroxypropylamino group. Bioactivity: Exhibits strong RBC binding and antileishmanial activity due to thiol reactivity. The unsaturated side chain enhances electron affinity, increasing interaction with proteins and RBCs. This contrasts with saturated analogs like 2-n-propylquinoline, which show weaker binding .
2.2. Substituent Electronic Effects
- 4-Methoxyquinoline Derivatives (6a–l) (): Absorption Properties: λmax at 310–390 nm due to π–π* transitions. Electron-donating groups (e.g., 4-methoxyphenyl) enhance absorption intensity (e.g., compound 6d: λmax ~340 nm). Comparison: The 3-hydroxypropylamino group in 2-[3-hydroxypropylamino]quinoline likely acts as a moderate electron donor, similar to methoxy groups, but with added hydrogen-bonding capacity from the hydroxyl group .
- The 3-chloropropyl group may sterically hinder interactions compared to hydroxypropylamino chains . 2-Amino-6-chloro-3-propylquinoline hydrochloride (): Combines chloro and amino groups, balancing lipophilicity and polarity.
2.3. Positional Isomerism and Pharmacological Implications
- 4-Aminoquinoline Drugs (Chloroquine/Hydroxychloroquine) (): Structural Contrast: Piperazine/oxazine rings at the 4-position vs. 2-position substitution in 2-[3-hydroxypropylamino]quinoline. Bioactivity: 4-Substituted quinolines target heme detoxification in malaria, while 2-substituted analogs (e.g., antileishmanial compounds) may exploit different mechanisms, such as RBC targeting .
2.4. Metabolic Stability and Transformations
- Metabolite M-4 (): 6-Benzylamino-2-(3-hydroxypropylamino)purine undergoes oxidation to carboxylic acids and glycosidation. This suggests that 2-[3-hydroxypropylamino]quinoline may similarly metabolize via hydroxyl group oxidation, affecting its half-life and efficacy .
2.5. Sulfur-Containing Analogs
- 2-[(Trimethylsilylpropyl)thio]quinoline (6a) (): Activity: Higher cholesterol-lowering activity than thiopyridine analogs. The silyl group enhances lipophilicity, whereas the hydroxypropylamino group may improve aqueous solubility .
- Thieno[2,3-b]quinoline Derivatives (): Synthetic Accessibility: Require multi-step synthesis with iodine-mediated cyclization. The hydroxypropylamino group in 2-[3-hydroxypropylamino]quinoline may offer simpler functionalization routes .
Data Tables
Table 1: Physical and Electronic Properties of Selected Quinolines
| Compound | Substituents | Melting Point (°C) | λmax (nm) | Key Functional Groups |
|---|---|---|---|---|
| 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) | 2-CH2Ph, 3-CH2CH2OH | 129–130 | N/A | -OH, -CH2Ph |
| 2-(2-Hydroxyprop-2-enyl)quinoline | 2-CH2CH=CHOH | N/A | N/A | -OH, C=C |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | 2-Cl, 3-CH2CH2CH2Cl, 6-OMe | N/A | N/A | -Cl, -OMe |
Q & A
Q. What are the optimal synthetic routes for 2-[3-Hydroxypropylamino]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination or alkylation of quinoline derivatives. For example, 8-(3-hydroxypropylamino)-6-methoxyquinoline (XVII) was synthesized by reducing 3-chloropropionyl-substituted intermediates with lithium aluminum hydride in ether . Solvent choice significantly impacts yield: benzene produces higher yields compared to toluene or xylene, which generate polymeric byproducts . Key steps include:
- Amine alkylation : Reacting quinoline derivatives with 3-chloropropanol or its acylated forms.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. What analytical techniques are used to characterize 2-[3-Hydroxypropylamino]quinoline?
Characterization relies on:
- Spectroscopy : NMR (e.g., H, C) to confirm substituent positions and purity.
- Mass spectrometry (MS) : For molecular weight validation.
- HPLC : To assess purity, especially when detecting metabolites like M-4 or M-5 in biotransformation studies .
Advanced Research Topics
Q. How does the hydroxypropylamino group influence biological activity, such as DNA intercalation or cytotoxicity?
The 3-hydroxypropylamino substituent enhances DNA binding by facilitating intercalation via hydrogen bonding and hydrophobic interactions. Studies on thiazoloquinoline derivatives show that aliphatic amine substituents at the 2-position improve cytotoxicity, while their removal diminishes activity . Methodological approaches include:
Q. What computational models predict the solvation behavior and solubility of 2-[3-Hydroxypropylamino]quinoline?
The SMD solvation model is recommended for predicting solvation free energy. This density-based continuum model uses:
- Solvent descriptors : Dielectric constant, surface tension, and acidity/basicity parameters.
- Quantum mechanical charge density : Derived from methods like M05-2X/6-31G or B3LYP/6-31G .
Validation against experimental data (e.g., partition coefficients) ensures accuracy, with mean unsigned errors <1 kcal/mol for neutral solutes .
Q. How can researchers identify cytochrome P450 (CYP) isoforms involved in the compound’s metabolism?
In vitro microsomal assays using CYP-specific inhibitors (e.g., ketoconazole for CYP3A, coumarin for CYP2A) are critical. For example, CYP2A and CYP3A were identified as major contributors to the NADPH-dependent metabolism of bohemine derivatives, including hydroxylation and dealkylation steps . Additional methods:
Q. What strategies optimize the compound’s stability in biological matrices for pharmacokinetic studies?
Q. How can metal coordination complexes of 2-[3-Hydroxypropylamino]quinoline be synthesized and characterized?
The compound’s nitrogen-rich structure facilitates coordination with transition metals. For example:
- Synthesis : React with Zn(II), Cu(II), or Pb(II) salts in ethanol/water mixtures.
- Characterization : X-ray crystallography for structural elucidation and cyclic voltammetry to study redox properties .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
